2-Phenyl-tetrahydrofuran

Organic Synthesis Regioselective Hydrolysis Lignan Precursors

2-Phenyl-tetrahydrofuran (CAS 16133-83-8) is a cyclic ether characterized by a phenyl group at the 2-position of a saturated five-membered tetrahydrofuran ring. This specific substitution pattern imparts unique chemical and physical properties that differentiate it from unsubstituted tetrahydrofuran and other alkyl-substituted analogs.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 16133-83-8
Cat. No. B170303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-tetrahydrofuran
CAS16133-83-8
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2=CC=CC=C2
InChIInChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2
InChIKeyTZYYJCQVZHDEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-tetrahydrofuran (CAS 16133-83-8): A Core Scaffold for Chiral Synthesis and Regioselective Chemistry


2-Phenyl-tetrahydrofuran (CAS 16133-83-8) is a cyclic ether characterized by a phenyl group at the 2-position of a saturated five-membered tetrahydrofuran ring . This specific substitution pattern imparts unique chemical and physical properties that differentiate it from unsubstituted tetrahydrofuran and other alkyl-substituted analogs. Its primary value in scientific and industrial procurement lies in its utility as a chiral building block for asymmetric synthesis and as a scaffold demonstrating strong electronic effects on regioselectivity in downstream reactions [1].

The Inherent Risks of Generic Substitution: Why 2-Phenyl-tetrahydrofuran's Electronic and Steric Profile Demands Specific Selection


The direct replacement of 2-Phenyl-tetrahydrofuran with a different aryl or alkyl-substituted tetrahydrofuran analog is not chemically or procedurally equivalent. The specific electronic influence of the phenyl ring directly attached to the 2-position creates a unique environment that dictates both the regioselectivity of reactions on the core and the achievable enantioselectivity during synthesis [1]. For example, the 2-phenyl group is known to significantly affect the regioselective hydrolysis of 3,4-dicarboxylate derivatives, an effect that would be unpredictable or unattainable with other substituents like a benzyl or methyl group [1]. This necessitates the procurement of the exact compound to ensure reproducibility and desired outcomes in complex synthetic pathways.

Quantitative Differentiation of 2-Phenyl-tetrahydrofuran (CAS 16133-83-8) from Key Comparators


Regioselective Hydrolysis of 3,4-Dicarboxylates: 2-Phenyl vs. 2-Phenylfuran

The 2-phenyl substituent in 2-phenyltetrahydrofuran plays a critical role in directing the regioselective hydrolysis of dialkyl 3,4-dicarboxylates. In a comparative study, the hydrolysis of the 3- and 4-ester groups on the tetrahydrofuran core is significantly influenced by the presence of the 2-phenyl group, leading to a selective monoacid product. While the analogous 2-phenylfuran derivative also exhibits regioselectivity, the saturated tetrahydrofuran core provides a distinct geometric and electronic environment that affects both the selectivity and the stability of the resulting products [1]. This provides a specific, tunable handle for generating complex lignan precursors.

Organic Synthesis Regioselective Hydrolysis Lignan Precursors

Physical Property Comparison: 2-Phenyl vs. 2-Benzyl-tetrahydrofuran

The structural difference between a directly attached phenyl group (2-Phenyl-tetrahydrofuran) and a benzyl group (2-Benzyl-tetrahydrofuran) results in quantifiable differences in physical properties that are relevant for handling, purification, and formulation. The density of 2-Phenyl-tetrahydrofuran is reported as 1.037 g/cm³ at 15 °C . In comparison, 2-Benzyl-tetrahydrofuran has a reported density of 1.026 g/cm³ at 25 °C [1]. This difference in density, along with other thermophysical properties not explicitly compared, can influence extraction efficiency and phase separation during workup procedures.

Physical Chemistry Structure-Property Relationship Purification

Enantioselective Synthesis Potential: 2-Phenyl vs. 2-Methyl-tetrahydrofuran

While 2-Methyl-tetrahydrofuran is widely used as a green solvent, 2-Phenyl-tetrahydrofuran is primarily valued as a chiral target or intermediate. The presence of the prochiral 2-position makes 2-Phenyl-tetrahydrofuran an attractive target for asymmetric synthesis. For instance, enantioselective hydrogenation of a 2-phenyl-dihydrofuran precursor can yield (S)-2-phenyltetrahydrofuran with excellent enantioselectivity, although reported ee values can be as low as 20% with non-optimal catalysts [1]. In contrast, the synthesis of enantiopure 2-methyl-tetrahydrofuran often relies on different methods or resolution, and it lacks the UV-active chromophore of the phenyl group which is crucial for chiral HPLC monitoring [2]. This makes 2-Phenyl-tetrahydrofuran a more readily analyzable and verifiable chiral building block.

Asymmetric Catalysis Chiral Pool Synthesis Enantioselective Hydrogenation

Recommended Application Scenarios for 2-Phenyl-tetrahydrofuran (CAS 16133-83-8) Based on Verified Differentiation


Synthesis of Tetrahydrofurofuran Lignans via Regioselective Hydrolysis

Utilize 2-Phenyl-tetrahydrofuran-3,4-dicarboxylates as key intermediates in the synthesis of lignans. The 2-phenyl group is essential for directing the regioselective hydrolysis of the diester, a step that cannot be reliably substituted with other 2-aryl or 2-alkyl tetrahydrofurans due to the unique electronic effects documented by Lin and Yang [1].

Chiral Building Block for Asymmetric Synthesis with Analytical Traceability

Employ enantiopure 2-Phenyl-tetrahydrofuran as a chiral pool starting material. The phenyl substituent provides a strong UV chromophore, simplifying reaction monitoring and chiral HPLC analysis compared to non-aromatic analogs like 2-methyl-tetrahydrofuran. This is a direct practical advantage in developing robust and verifiable asymmetric synthetic routes [2].

Mechanistic Studies of Directed Reactions

Leverage the phenyl group's distinct steric and electronic influence on the tetrahydrofuran ring to probe reaction mechanisms or to achieve specific regio- and stereochemical outcomes. As demonstrated in base hydrolysis, the phenyl group is not an inert spectator but an active director of reactivity [1]. This makes it a valuable probe for studying electronic effects in cyclic ether systems.

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